N-(2-hydroxypropyl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKOIABBLJFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxypropyl)benzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N-(2-hydroxypropyl)benzamide, a substituted amide derivative of benzoic acid. It details the compound's chemical structure, nomenclature, and physicochemical properties, including both computed and, where available, experimental data. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, complete with mechanistic explanations and characterization workflows. While specific biological data for this compound is limited, this paper discusses its potential pharmacological relevance based on the well-established activities of the broader benzamide class of molecules, which are prominent in medicinal chemistry. This document serves as a foundational resource for researchers investigating N-(2-hydroxypropyl)benzamide as a synthetic intermediate or exploring its potential in drug discovery and development.

Introduction

N-(2-hydroxypropyl)benzamide belongs to the benzamide family of organic compounds, which are characterized by a carboxamide group attached to a benzene ring.[1] This chemical class is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structure of N-(2-hydroxypropyl)benzamide incorporates a benzoyl group linked to a 1-amino-2-propanol moiety, introducing a secondary alcohol and a chiral center, which can be pivotal for biological interactions. While not extensively characterized in scientific literature, its structural features make it a molecule of interest as a potential building block for more complex therapeutic agents or as a pharmacophore in its own right. This guide aims to consolidate the known chemical data and provide a practical framework for its synthesis and characterization.

Chemical Structure and Nomenclature

The fundamental identity of a molecule is rooted in its structure. N-(2-hydroxypropyl)benzamide consists of a central amide linkage formed between the carboxyl group of benzoic acid and the amino group of 1-amino-2-propanol.

-

IUPAC Name: N-(2-hydroxypropyl)benzamide[2]

-

CAS Number: 23054-66-2[3]

-

Molecular Formula: C₁₀H₁₃NO₂[2]

-

SMILES: CC(CNC(=O)C1=CC=CC=C1)O[2]

-

InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N[2]

The presence of a stereocenter at the second carbon of the propyl chain means the molecule can exist as (R) and (S) enantiomers. The information presented in this guide pertains to the racemic mixture unless otherwise specified.

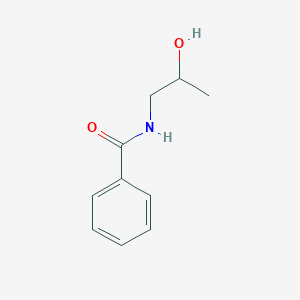

Caption: 2D Chemical Structure of N-(2-hydroxypropyl)benzamide.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including solubility testing, purification, and formulation. While experimental data for this specific molecule is not widely published, computed properties provide a reliable estimate.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [PubChem][2] |

| Physical State | Solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| XLogP3 (logP) | 0.7 | [PubChem][2] |

| Hydrogen Bond Donors | 2 | [PubChem][2] |

| Hydrogen Bond Acceptors | 2 | [PubChem][2] |

| Rotatable Bond Count | 3 | [PubChem][2] |

| Polar Surface Area | 49.3 Ų | [PubChem][2] |

The positive XLogP3 value suggests a moderate degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates potential solubility in polar protic solvents.

Synthesis and Characterization

N-(2-hydroxypropyl)benzamide can be reliably synthesized via a nucleophilic acyl substitution reaction. The following protocol outlines the reaction between benzoyl chloride and 1-amino-2-propanol.

Synthesis Workflow

Caption: General workflow for the synthesis of N-(2-hydroxypropyl)benzamide.

Detailed Experimental Protocol

Materials:

-

1-Amino-2-propanol (1.0 eq.)

-

Benzoyl chloride (1.05 eq.)

-

Triethylamine (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Rationale: DCM is a suitable solvent that dissolves the reactants but does not participate in the reaction. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted benzoyl chloride), and finally with brine (to reduce the solubility of the organic layer in the aqueous phase).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2-hydroxypropyl)benzamide should be confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the δ 7.4-7.8 ppm range), the N-H proton of the amide (a broad singlet), and the protons of the hydroxypropyl chain, including a doublet for the methyl group, and multiplets for the CH and CH₂ groups.

-

¹³C NMR: The carbon NMR spectrum should reveal a signal for the amide carbonyl carbon (~167 ppm), signals for the aromatic carbons, and three distinct signals for the carbons of the hydroxypropyl group.

-

FT-IR: The infrared spectrum will be characterized by a strong C=O stretching vibration for the amide carbonyl (around 1630-1660 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and a broad O-H stretching band from the alcohol group (around 3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (179.22 g/mol ).

Potential Applications and Biological Relevance

While specific bioactivity studies on N-(2-hydroxypropyl)benzamide are not prevalent in the literature, the benzamide scaffold is of significant interest in drug development.[4] Derivatives of benzamide are known to possess a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Many substituted benzamides have demonstrated efficacy against various bacterial and fungal strains.[4]

-

Anti-inflammatory Properties: The benzamide core is present in several compounds investigated for their anti-inflammatory effects.[5]

-

Anticancer Activity: Certain benzamide derivatives have been explored as potential antitumor agents.[4]

Recent research on N-benzoyl-2-hydroxybenzamides (a closely related class) has shown they can disrupt a unique secretory pathway in parasites like Toxoplasma gondii, highlighting a potential therapeutic avenue for this chemical scaffold.[6] Therefore, N-(2-hydroxypropyl)benzamide serves as a valuable starting point or library compound for screening programs aimed at discovering new therapeutic agents in these areas. Its primary role is likely that of a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.

Safety and Handling

As a laboratory chemical, N-(2-hydroxypropyl)benzamide should be handled with appropriate care. General safety precautions for related benzamides include:

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

-

Toxicity: While specific toxicity data is unavailable, related compounds may be harmful if swallowed or inhaled.[7] Standard good laboratory practices should be followed at all times.

Conclusion

N-(2-hydroxypropyl)benzamide is a structurally interesting molecule within the pharmacologically significant benzamide family. This guide has provided a detailed overview of its chemical structure, properties, and a robust synthesis protocol. While its own biological profile remains to be fully elucidated, its value as a synthetic intermediate is clear. The methodologies and data presented here offer a solid foundation for researchers to synthesize, characterize, and further investigate N-(2-hydroxypropyl)benzamide in the context of medicinal chemistry and drug discovery.

References

-

MetaSci. Safety Data Sheet Benzamide. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10910143, N-(2-hydroxypropyl)benzamide. Retrieved January 29, 2026 from [Link].

-

Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Available from: [Link].

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1). Available from: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceuticals, 16(7). Available from: [Link]

-

Angene Chemical. N-(2-Hydroxypropyl)benzamide(CAS# 23054-66-2). Available from: [Link]

-

Wikipedia. Benzamide. Available from: [Link]

-

ResearchGate. Figure 1. Key compounds used in this study: (1) N-(2hydroxylpropyl)... Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11). Available from: [Link]

-

Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. (2018). Antimicrobial Agents and Chemotherapy, 62(10). Available from: [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2013). Journal of Chemistry. Available from: [Link]

-

(PDF) Synthesis and characterization of acrylamide and 2‐hydroxylpropyl methacrylate hydrogels for specialty applications. (2009). Journal of Applied Polymer Science. Available from: [Link]

- Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

-

ChemSynthesis. 2-hydroxy-N-(2-methylphenyl)benzamide. Available from: [Link]

-

PubMed. High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Available from: [Link]

-

YouTube. Synthesis of Benzamide. Available from: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenesci.com [angenesci.com]

- 4. Benzenesulfonamide, N-(2-hydroxypropyl)- | C9H13NO3S | CID 3015760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 7. Benzamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-(2-hydroxypropyl)benzamide (CAS 23054-66-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

N-(2-hydroxypropyl)benzamide, designated with the CAS number 23054-66-2, represents a fascinating yet underexplored scaffold within the broader class of benzamide derivatives. While the benzamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, the specific contributions of the N-(2-hydroxypropyl) substituent remain largely uncharacterized in the public domain. This guide, therefore, serves as a foundational technical resource for researchers and drug development professionals poised to investigate the synthetic nuances, physicochemical properties, and potential biological activities of this compound. By synthesizing established principles of benzamide chemistry with predictive insights based on structurally related molecules, we aim to provide a robust framework for future research and development endeavors. This document is structured to not only present what is known but to also illuminate the path forward in unlocking the potential of N-(2-hydroxypropyl)benzamide.

I. Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to any research and development effort, influencing everything from reaction kinetics to bioavailability. N-(2-hydroxypropyl)benzamide is a small molecule with a molecular formula of C10H13NO2 and a molecular weight of approximately 179.22 g/mol .[1] The structural architecture, featuring a central amide linkage between a phenyl ring and a hydroxylated propyl chain, imparts a degree of polarity and potential for hydrogen bonding, which is expected to influence its solubility and interactions with biological macromolecules.

Molecular Structure:

The IUPAC name for this compound is N-(2-hydroxypropyl)benzamide.[1] Its structure is characterized by a benzoyl group attached to the nitrogen atom of 1-amino-2-propanol.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

II. Synthesis of N-(2-hydroxypropyl)benzamide: A Step-by-Step Protocol

The synthesis of N-(2-hydroxypropyl)benzamide can be readily achieved through a nucleophilic acyl substitution reaction. The following protocol is adapted from established methods for the synthesis of structurally similar N-(hydroxyalkyl)benzamides and provides a reliable and scalable approach.[2] The causality behind the experimental choices is rooted in maximizing yield and purity while ensuring a controlled reaction environment.

Reaction Principle:

The synthesis involves the acylation of 1-amino-2-propanol with benzoyl chloride. The amino group of 1-amino-2-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol:

Materials:

-

1-Amino-2-propanol (Reagent grade, ≥98%)

-

Benzoyl chloride (Reagent grade, ≥99%)

-

Triethylamine (Reagent grade, ≥99%, distilled)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-amino-2-propanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C. The use of an ice bath is critical to control the exothermic nature of the reaction and minimize the formation of side products.

-

Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-45 minutes. Maintaining a slow addition rate is crucial to prevent a rapid increase in temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove unreacted amine and triethylamine hydrochloride, followed by saturated aqueous NaHCO3 to neutralize any remaining acid, and finally with brine to reduce the water content in the organic layer.

-

Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude N-(2-hydroxypropyl)benzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis of N-(2-hydroxypropyl)benzamide.

III. Potential Pharmacological Relevance and Avenues for Investigation

Areas of Potential Biological Activity:

-

Antimicrobial and Antifungal Activity: Numerous N-substituted benzamides have been reported to possess antibacterial and antifungal properties.[3][4][5] The mechanism of action often involves the disruption of microbial cellular processes.

-

Anticancer Activity: Certain benzamide derivatives have shown promise as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[6]

-

Anti-inflammatory Activity: The anti-inflammatory potential of benzamide derivatives has also been explored, with some compounds exhibiting inhibitory effects on key inflammatory mediators.[5][7]

-

Glucokinase Activation: Recent computational studies have highlighted the potential for benzamide derivatives to act as glucokinase activators, which could be relevant for the treatment of diabetes.[8]

Proposed Experimental Workflow for Biological Screening:

To elucidate the biological activity of N-(2-hydroxypropyl)benzamide, a tiered screening approach is recommended. This self-validating system ensures that initial hits are progressively confirmed through more specific and relevant assays.

Caption: A proposed workflow for the biological evaluation of N-(2-hydroxypropyl)benzamide.

IV. Conclusion and Future Directions

N-(2-hydroxypropyl)benzamide (CAS 23054-66-2) is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities. This technical guide provides a comprehensive foundation for its synthesis and initial biological evaluation. The lack of specific pharmacological data in the current literature presents a clear opportunity for novel research. Future investigations should focus on the systematic screening of this compound and its analogues in various in vitro and in vivo models to uncover its therapeutic potential. The exploration of its mechanism of action will be crucial in guiding any subsequent drug development efforts. The methodologies and insights presented herein are intended to catalyze such research, paving the way for new discoveries in the field of medicinal chemistry.

V. References

-

Al-Suwaidan, I. A., et al. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-hydroxypropyl)benzamide. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

Google Patents. (n.d.). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. Retrieved from

-

Sci-Hub. (n.d.). Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs. Retrieved from [Link]

-

YouTube. (2020, March 19). Synthesis of Benzamide. Retrieved from [Link]

-

MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

-

OAText. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-hydroxypropyl)benzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyphenyl)benzamide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

Sources

- 1. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-hydroxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2-hydroxypropyl)benzamide, a molecule of interest in various research and development sectors. By integrating computational data with established principles of organic chemistry, this document serves as a foundational resource for scientists working with this compound.

Molecular Identity and Structure

N-(2-hydroxypropyl)benzamide is a secondary amide and a primary alcohol. Its structure consists of a benzoyl group attached to the nitrogen of a 1-amino-2-propanol moiety. This unique combination of a rigid aromatic ring and a flexible, hydrophilic side chain dictates its chemical behavior and physical properties.

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]

IUPAC Name: N-(2-hydroxypropyl)benzamide[1]

SMILES: CC(CNC(=O)C1=CC=CC=C1)O[1]

InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N[1]

Structural Diagram

Caption: General workflow for the synthesis of N-(2-hydroxypropyl)benzamide.

Detailed Experimental Protocol (Generalized)

Materials:

-

Benzoic acid (1.0 eq)

-

1-Amino-2-propanol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid in anhydrous DCM.

-

Addition of Amine: Add 1-amino-2-propanol to the solution and stir for 10-15 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

DCC Addition: Slowly add a solution of DCC in anhydrous DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture to remove the insoluble DCU precipitate.

-

Workup: Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-(2-hydroxypropyl)benzamide.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as DCC is sensitive to water, which would lead to the formation of dicyclohexylurea and reduce the yield of the desired amide.

-

Stoichiometry: A slight excess of the amine is often used to ensure complete consumption of the carboxylic acid.

-

Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction upon addition of DCC.

-

Purification: Column chromatography is a standard and effective method for purifying amides from unreacted starting materials and any remaining byproducts.

Physical Properties

The physical properties of N-(2-hydroxypropyl)benzamide are influenced by the presence of both hydrogen bond donors (the hydroxyl and amide N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This leads to strong intermolecular forces.

| Property | Value/Description | Source |

| Molecular Weight | 179.22 g/mol | PubChem CID: 10910143 [1] |

| Appearance | Expected to be a white to off-white solid at room temperature, typical for simple amides. | General knowledge of amides |

| Melting Point | Not experimentally determined. Expected to be relatively high for its molecular weight due to hydrogen bonding. For comparison, benzamide has a melting point of 127-130°C. [2] | Inferred from related compounds |

| Boiling Point | Not experimentally determined. Expected to be high due to strong intermolecular hydrogen bonding. | General knowledge of amides |

| Solubility | Not experimentally determined. The presence of the hydroxyl group and the relatively small size of the molecule suggest it is likely to have some solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. | Inferred from molecular structure |

| XLogP3 | 0.7 | PubChem CID: 10910143 [1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 10910143 [1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 10910143 [1] |

| Rotatable Bond Count | 3 | PubChem CID: 10910143 [1] |

| Topological Polar Surface Area | 49.3 Ų | PubChem CID: 10910143 [1] |

Chemical Properties and Reactivity

The chemical reactivity of N-(2-hydroxypropyl)benzamide is dictated by its amide and primary alcohol functional groups.

-

Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield benzoic acid and 1-amino-2-propanol. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the nitrogen non-basic and the amide bond planar.

-

Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the amide group is a deactivating, ortho-, para-directing group.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of N-(2-hydroxypropyl)benzamide. While a complete set of experimentally derived spectra for this specific molecule is not available in the cited literature, predicted data and characteristic absorbances for the functional groups are as follows. PubChem indicates the availability of 13C NMR, GC-MS, and vapor phase IR spectra. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

Aromatic protons in the range of 7.4-7.8 ppm.

-

A broad singlet for the amide N-H proton.

-

A multiplet for the methine proton of the propyl chain adjacent to the hydroxyl group.

-

Methylene protons adjacent to the nitrogen.

-

A doublet for the methyl group.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.

-

-

¹³C NMR: Expected signals would include:

-

A carbonyl carbon signal around 167-170 ppm.

-

Aromatic carbon signals in the range of 127-135 ppm.

-

Signals for the three carbons of the hydroxypropyl chain.

-

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3500-3200 (broad) |

| N-H stretch (amide) | 3400-3200 (medium) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide I band) | 1680-1630 (strong) |

| N-H bend (amide II band) | 1640-1550 (medium) |

| C-O stretch (alcohol) | 1260-1000 |

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the hydroxypropyl side chain.

Safety and Handling

While specific toxicity data for N-(2-hydroxypropyl)benzamide is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-(2-hydroxypropyl)benzamide is a molecule with interesting structural features that suggest a range of potential applications. This guide has provided a summary of its known and predicted physicochemical properties based on available data and established chemical principles. The provided generalized synthesis protocol offers a reliable method for its preparation. Further experimental characterization is warranted to fully elucidate its properties and potential.

References

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

-

N-(diisopropylphosphanyl)benzamide. (2017). MDPI. Retrieved January 30, 2026, from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved January 30, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). PubMed. Retrieved January 30, 2026, from [Link]

-

N-(2-hydroxypropyl)benzamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2021). Life and Applied Sciences. Retrieved January 30, 2026, from [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). The Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Physical Properties of Amides. (2020). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved January 30, 2026, from [Link]

-

Formation of Amides Using DCC. (n.d.). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved January 30, 2026, from [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2012). Molecules. Retrieved January 30, 2026, from [Link]

-

N-(hydroxymethyl)benzamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Benzamide. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: N-(2-hydroxypropyl)benzamide

Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a functionalized amide intermediate frequently encountered in the synthesis of localized anesthetics, kinase inhibitors, and as a degradation product in stability studies of benzamide-based active pharmaceutical ingredients (APIs).[1][2][3] Its structure combines a lipophilic benzoyl moiety with a polar isopropanolamine chain, creating specific challenges in purification due to the competition between N- and O-acylation during its formation.

This guide provides a definitive technical reference for researchers requiring precise identification, synthesis protocols, and impurity profiling data for this compound.

Part 1: Nomenclature & Chemical Identity[2]

The precise identification of this compound depends on correct IUPAC stereochemical descriptors, as the propyl chain contains a chiral center at the C2 position.

Validated Nomenclature

| Standard | Designation | Notes |

| Preferred IUPAC Name | N-(2-hydroxypropyl)benzamide | Most common citation in literature. |

| Systematic Name | N-(2-hydroxypropyl)benzenecarboxamide | Used in rigorous indexing (e.g., CA Index). |

| CAS Registry Number | 23054-66-2 | Racemic mixture.[4] |

| Chiral Variants | (R)-N-(2-hydroxypropyl)benzamide(S)-N-(2-hydroxypropyl)benzamide | Requires enantioselective synthesis or chiral resolution. |

| SMILES | CC(O)CNC(=O)C1=CC=CC=C1 | Useful for cheminformatics/docking. |

| InChI Key | HVEKOIABBLJFPQ-UHFFFAOYSA-N | Unique digital identifier. |

Part 2: Synthetic Protocol (Schotten-Baumann Conditions)

The Chemoselectivity Challenge

The synthesis involves reacting benzoyl chloride with 1-amino-2-propanol. The core challenge is chemoselectivity . The amino alcohol contains two nucleophilic sites: the amine (-NH₂) and the hydroxyl (-OH).

-

Kinetic Control: The amine is more nucleophilic than the hydroxyl group.

-

Thermodynamic Risk: Under high temperatures or acidic conditions, O-acylation (ester formation) or N,O-diacylation can occur.

Optimized Synthesis Workflow

To ensure exclusive N-acylation, we utilize a biphasic Schotten-Baumann protocol. This method uses an inorganic base to scavenge the HCl byproduct immediately, preventing the protonation of the amine (which would render it non-nucleophilic).

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

1-Amino-2-propanol (1.1 eq)

-

Sodium Hydroxide (NaOH, 10% aq solution) or Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Protocol:

-

Preparation: Dissolve 1-amino-2-propanol (1.1 eq) in DCM (0.5 M concentration). Cool to 0°C in an ice bath. Low temperature is critical to suppress esterification.

-

Base Addition: Add Triethylamine (1.2 eq) or 10% NaOH. Stir for 10 minutes.

-

Acylation: Dropwise add Benzoyl Chloride (1.0 eq) diluted in a small volume of DCM over 30 minutes. Maintain internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Quench & Workup:

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with sat. NaHCO₃ (removes unreacted benzoic acid).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic for the chosen conditions.

Figure 1: Chemoselective synthesis pathway highlighting the divergence between the desired amide (green) and the ester impurity (red).

Part 3: Physicochemical Characterization (Self-Validating Data)

To validate the identity of the synthesized compound, researchers should cross-reference experimental data with the following expected values.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is distinct due to the coupling of the propyl chain and the chiral center at C2, which makes the adjacent CH₂ protons diastereotopic (magnetically non-equivalent).

| Proton Environment | Shift (ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.75 - 7.85 | Doublet (m) | 2H | Ortho-protons (deshielded by C=O). |

| Aromatic | 7.40 - 7.55 | Multiplet | 3H | Meta/Para-protons. |

| Amide NH | 6.50 - 7.20 | Broad Singlet | 1H | Exchangeable (disappears with D₂O shake). |

| CH-OH | 3.90 - 4.05 | Multiplet | 1H | Chiral center; deshielded by Oxygen. |

| N-CH₂- | 3.20 - 3.60 | Multiplet | 2H | Diastereotopic ABX system. Complex splitting. |

| -OH | 2.50 - 3.50 | Broad | 1H | Variable shift (concentration/solvent dependent). |

| -CH₃ | 1.15 - 1.25 | Doublet | 3H | Terminal methyl group ( |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Molecular Weight: 179.22 g/mol [1]

-

Observed Ion:

m/z -

Fragmentation Pattern:

-

m/z 105 (Benzoyl cation,

) – Signature peak for benzamides. -

m/z 77 (Phenyl cation,

)

-

Part 4: Pharmaceutical Relevance & Impurity Profiling

In drug development, N-(2-hydroxypropyl)benzamide often appears not just as a target, but as a Process Related Impurity .

Formation in Drug Substance

If a drug molecule contains a benzamide moiety and a propyl chain (or is synthesized using reagents that can degrade into these), this compound may form via:

-

Hydrolysis: Degradation of complex benzamide-based ligands.

-

Amide Exchange: Transamidation reactions during high-energy workups.

Metabolic Pathway (In Vivo)

When used as a scaffold, the metabolic fate often involves oxidation or hydrolysis.

Figure 2: Primary degradation and metabolic pathways. The formation of Benzoic acid is the dominant hydrolytic pathway.

References

-

PubChem Database. N-(2-hydroxypropyl)benzamide - Compound Summary. National Library of Medicine. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann mechanism and chemoselectivity principles).

-

SpectraBase. N-(2-hydroxypropyl)benzamide NMR Data. John Wiley & Sons.[1][5] [Link]

Sources

- 1. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. angenesci.com [angenesci.com]

- 4. Amino-2-propanol | CAS#:78-96-6 | Chemsrc [chemsrc.com]

- 5. N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Understanding N-(2-hydroxypropyl)benzamide

An In-Depth Technical Guide to the Solubility and Stability of N-(2-hydroxypropyl)benzamide

N-(2-hydroxypropyl)benzamide is a chemical compound featuring a benzamide core structure substituted with a 2-hydroxypropyl group on the nitrogen atom.[1] Its molecular structure, comprising an aromatic ring, a stable amide linkage, and a hydrophilic alcohol group, dictates its physicochemical properties. The interplay between the hydrophobic benzene ring and the hydrophilic hydroxypropyl side chain is critical in determining its solubility and interaction with various solvent systems.[2][3] Furthermore, the amide bond is a key determinant of its chemical stability, being susceptible to hydrolysis under certain conditions.[4]

This guide provides a comprehensive examination of the solubility and stability profiles of N-(2-hydroxypropyl)benzamide, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. This information is crucial for professionals in drug development, formulation science, and analytical chemistry, where a thorough understanding of a compound's properties is paramount for ensuring product quality, efficacy, and safety.

Figure 2: Workflow for the thermodynamic solubility determination using the shake-flask method.

Expected Solubility Data

The following table summarizes the anticipated solubility of N-(2-hydroxypropyl)benzamide in various solvents, based on its structure.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | USP Classification | Rationale |

| Deionized Water | 25 | 5 - 15 | Sparingly Soluble | H-bonding from -OH and amide groups is offset by the hydrophobic benzene ring. |

| PBS (pH 7.4) | 37 | 8 - 20 | Sparingly Soluble | Mimics physiological pH; slight temperature increase may enhance solubility. |

| Ethanol | 25 | 100 - 200 | Freely Soluble | Good balance of polarity to solvate both hydrophilic and hydrophobic parts. |

| Propylene Glycol | 25 | 80 - 150 | Freely Soluble | A common co-solvent that effectively solubilizes moderately polar compounds. |

| DMSO | 25 | > 500 | Very Soluble | A powerful aprotic solvent capable of disrupting crystal lattice forces effectively. |

Part 2: Chemical Stability and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a fundamental component of drug development. [5]It provides insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [5]A forced degradation study is an essential tool to elucidate potential degradation pathways and to develop stability-indicating analytical methods. [6][7][8]

Potential Degradation Pathways

For N-(2-hydroxypropyl)benzamide, the primary points of instability are the amide bond and the secondary alcohol.

-

Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, cleaving the molecule into benzoic acid and 2-amino-1-propanol. [4]This is often the most significant degradation pathway for benzamide derivatives.

-

Oxidative Degradation: The secondary alcohol could be susceptible to oxidation, potentially forming a ketone. The benzene ring is generally stable to oxidation under typical pharmaceutical storage conditions but can be forced to degrade with strong oxidizing agents. [4]* Photodegradation: Aromatic compounds can absorb UV light, which may induce photolytic degradation. It is crucial to evaluate the compound's light sensitivity. [4][5]* Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions, accelerating hydrolysis or other decomposition pathways. [4]

Experimental Protocol: Forced Degradation Study

Objective: To identify the primary degradation products of N-(2-hydroxypropyl)benzamide under various stress conditions and to confirm the specificity of the analytical method.

Materials:

-

N-(2-hydroxypropyl)benzamide

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated stability chambers (for thermal and photostability testing)

-

Validated stability-indicating HPLC-UV/MS method

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-(2-hydroxypropyl)benzamide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours. Causality Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed, hence the milder conditions.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for 7 days.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). [5]A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Quenching & Analysis: At designated time points, withdraw samples. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

-

Calculate the percentage degradation of the parent peak.

-

Determine the relative retention times (RRT) of all new peaks (degradants).

-

Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is spectrally pure in the presence of degradants. This confirms the method is "stability-indicating."

-

Propose structures for major degradants based on MS data.

-

Figure 3: A comprehensive workflow for conducting a forced degradation study.

Summary of Expected Stability Profile

The goal of a forced degradation study is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that are not relevant to formal stability studies. [9][10]

| Stress Condition | Severity | Expected Degradation | Major Degradation Products |

|---|---|---|---|

| 0.1 M HCl | 60°C, 24h | Moderate (~15%) | Benzoic Acid, 2-Amino-1-propanol |

| 0.1 M NaOH | RT, 8h | Significant (~20%) | Benzoic Acid, 2-Amino-1-propanol |

| 3% H₂O₂ | RT, 24h | Minor to Moderate (~5-10%) | Oxidized species (e.g., N-oxide) |

| Thermal | 60°C, 7 days | Minor (<5%) | Primarily hydrolytic products if moisture is present |

| Photolytic | ICH Q1B | Minor to Moderate (~5-10%) | Varies; may involve ring modifications or radical species |

Conclusion

This guide has detailed the critical aspects of the solubility and stability of N-(2-hydroxypropyl)benzamide. A comprehensive understanding, derived from robust experimental protocols like the shake-flask method and forced degradation studies, is non-negotiable for successful pharmaceutical development. The provided methodologies serve as a validated framework for researchers to accurately characterize this compound, ensuring that formulation and development decisions are based on sound scientific data. The inherent stability of the amide bond, coupled with its susceptibility to hydrolysis under stress, underscores the importance of a thorough and well-designed stability program.

References

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-hydroxypropyl)benzamide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

Sources

- 1. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. sgs.com [sgs.com]

An In-depth Technical Guide on the Potential Biological Activities of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse pharmacological activities exhibited by benzamide derivatives. Delving beyond a mere catalog of effects, this document elucidates the underlying mechanisms of action, details robust experimental protocols for their evaluation, and presents key quantitative data to inform drug discovery and development efforts. From their well-established roles in oncology and neuropsychiatry to their emerging potential as antimicrobial and anti-inflammatory agents, this guide offers a holistic and in-depth perspective on the therapeutic promise of this remarkable class of molecules.

Introduction: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

The simple yet elegant structure of benzamide, a benzene ring attached to an amide group, belies its profound impact on modern medicine. This fundamental chemical entity provides an ideal starting point for synthetic modification, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with a wide array of biological targets. The amide bond, a key feature, can participate in crucial hydrogen bonding interactions within protein binding pockets, while the aromatic ring offers a platform for a variety of substitutions to modulate lipophilicity, target engagement, and pharmacokinetic profiles. This inherent versatility has led to the development of benzamide derivatives that are now indispensable in treating a range of human diseases.

Anticancer Activities: A Multi-pronged Approach to Oncology

Benzamide derivatives have emerged as a significant class of anticancer agents, exerting their effects through multiple mechanisms of action that target the complex and often redundant pathways driving tumorigenesis.[1] This multi-targeting capability is a key advantage in overcoming the challenge of drug resistance.

Histone Deacetylase (HDAC) Inhibition

A substantial number of benzamide derivatives function as potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and the silencing of tumor suppressor genes.[1][2]

Mechanism of Action: The o-aminobenzamide moiety is a critical pharmacophore in many HDAC inhibitors. It chelates with the zinc ion located in the active site of HDAC enzymes, effectively blocking their catalytic activity.[1][2] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

Key Structural Insights: Studies have shown that for some benzamide-based HDAC inhibitors, a shorter molecular length and the presence of an NH2 group at specific positions can lead to more potent inhibitory activity.[3][4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, or HDAC3 enzymes and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an appropriate assay buffer.

-

Compound Incubation: The benzamide derivative, dissolved in DMSO, is serially diluted and incubated with the HDAC enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Signal Detection: After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence intensity, which is proportional to the enzyme activity, is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Benzamide and its derivatives are also recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[5][6]

Mechanism of Action: PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks. They synthesize and transfer chains of poly(ADP-ribose) to various nuclear proteins, a process that is essential for the recruitment of DNA repair machinery. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and ultimately, cell death, a concept known as synthetic lethality.[7] Benzamide analogues, particularly 3-oxybenzamide derivatives, have been shown to be potent PARP inhibitors.[5]

Experimental Workflow: PARP-1 Inhibition and Cellular Effects

Caption: Workflow for evaluating benzamide derivatives as PARP inhibitors.

Tubulin Polymerization Inhibition

Certain novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[8]

Mechanism of Action: These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape. Inhibition of their polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

Table 1: Antiproliferative Activity of a Lead N-benzylbenzamide (Compound 20b) [8]

| Cancer Cell Line | IC50 (nM) |

| HCT116 (Colon) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 27 |

| HepG2 (Liver) | 18 |

Neuropsychiatric Applications: Modulating Dopaminergic Pathways

Substituted benzamides are a well-established class of drugs used in the treatment of various psychiatric disorders, primarily through their action on dopamine receptors.[9]

Antipsychotic Activity

Benzamide derivatives like amisulpride and sultopride are used as antipsychotic medications for conditions such as schizophrenia.[9][10]

Mechanism of Action: The primary mechanism involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[9] Overactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking these receptors, benzamide antipsychotics reduce dopaminergic neurotransmission, thereby alleviating these symptoms.[9] Interestingly, some benzamides exhibit a dual mechanism; at low doses, they can preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to their efficacy in treating negative symptoms and depression.[10]

Antiemetic Activity

Benzamides such as metoclopramide are effective antiemetics, used to prevent nausea and vomiting.[11][12]

Mechanism of Action: Their antiemetic effect is primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[11][13] The CTZ is a critical area for detecting emetic substances in the blood. At higher doses, some benzamides also exhibit 5-HT3 receptor antagonism, which further contributes to their antiemetic properties.[12]

Signaling Pathway: Dopamine D2 Receptor Antagonism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sultopride Hydrochloride? [synapse.patsnap.com]

- 10. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Ultimate Guide to Antiemetic Drugs | Pharmacology Mentor [pharmacologymentor.com]

The Silent Scaffold: N-(2-hydroxypropyl)benzamide in Pharmaceutical Synthesis and Platelet Research

[1]

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) represents a distinct class of functionalized amides that serves a dual role in modern medicinal chemistry: as a critical intermediate in the synthesis of non-cyclooxygenase (non-COX) anti-platelet agents and as a probe molecule for studying intramolecular catalysis (neighboring group participation).[1][2]

While often overshadowed by its complex derivatives, this molecule gained significance in the 1980s during the development of KF4939 (2,2'-dithiobis-(N-2-hydroxypropylbenzamide)), a compound that challenged the prevailing aspirin-dominated paradigm of thrombosis prevention.[1] This guide analyzes the discovery history, the unique hydrolytic kinetics driven by its 2-hydroxy moiety, and the validated protocols for its synthesis and characterization.[1]

Chemical Identity & Structural Properties[1]

| Property | Specification |

| IUPAC Name | N-(2-hydroxypropyl)benzamide |

| CAS Number | 23054-66-2 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Chirality | Contains one stereocenter at C2 of the propyl chain.[1][3] Exists as (S)- and (R)- enantiomers.[1] |

| Key Functional Groups | Secondary Amide (Stability), Secondary Alcohol (Nucleophile/H-bond donor) |

| Solubility | Soluble in Ethanol, DMSO, DMF; sparingly soluble in water.[1] |

History and Discovery: The "KF" Series

The historical significance of N-(2-hydroxypropyl)benzamide is inextricably linked to the search for novel anti-thrombotic agents in the mid-1980s, specifically within the research pipelines of Japanese pharmaceutical development (designated by the code KF ).[1]

The Post-Aspirin Quest

In the early 1980s, the primary mechanism for anti-platelet therapy was the irreversible inhibition of cyclooxygenase (COX) by aspirin.[1] Researchers sought agents that could inhibit platelet aggregation induced by thrombin and ADP—pathways largely unaffected by aspirin.

Identification of KF4939

Screening efforts identified KF4939 , a disulfide dimer consisting of two N-(2-hydroxypropyl)benzamide units linked at the phenyl ring (specifically via a dithio- bridge, though the exact position varies by derivative, often implied at the ortho position in related salicylamide analogs).[1]

Research published in Thrombosis Research (1985) revealed that KF4939 inhibited platelet aggregation via a mechanism distinct from COX inhibition.[1] It was proposed that the disulfide bond undergoes thiol-disulfide exchange with platelet membrane proteins, modulating surface receptors.[1] In this context, N-(2-hydroxypropyl)benzamide represents the reduced monomeric form , essential for structure-activity relationship (SAR) studies to determine if the efficacy required the dimer (disulfide) or if the monomer (thiol/alcohol) retained activity.[1]

Chemical Dynamics: Neighboring Group Participation (NGP)

For the process chemist, N-(2-hydroxypropyl)benzamide is a textbook example of intramolecular catalysis .[1] Unlike simple benzamides, which are resistant to hydrolysis, the presence of the hydroxyl group at the

Mechanism of Hydrolysis

Under acidic or basic conditions, the hydroxyl oxygen can attack the amide carbonyl carbon, forming a cyclic intermediate (a 5-membered oxazoline-like transition state).[1] This lowers the activation energy for hydrolysis compared to an unsubstituted benzamide.

-

Significance: This reactivity profile makes the molecule a standard for testing the stability of amide-based prodrugs. If a drug candidate contains this motif, it is flagged for potential instability in gastric pH.

Figure 1: Mechanism of Neighboring Group Participation (NGP) facilitating amide hydrolysis.[1]

Experimental Protocols

Synthesis of N-(2-hydroxypropyl)benzamide

Context: This protocol utilizes the Schotten-Baumann conditions, optimized to prevent O-acylation (ester formation) by exploiting the higher nucleophilicity of the amine over the alcohol.[1]

Reagents:

-

Benzoyl Chloride (1.0 eq)[1]

-

1-Amino-2-propanol (Isopropanolamine) (1.1 eq)[1]

-

Triethylamine (TEA) or NaOH (1.2 eq)[1]

-

Dichloromethane (DCM) or Water/THF mix.[1]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 1-amino-2-propanol (7.5 g, 0.1 mol) and Triethylamine (14 mL, 0.12 mol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Benzoyl chloride (14.0 g, 0.1 mol) dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature <5°C to favor N-acylation over O-acylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

-

Quench: Add water (50 mL) to dissolve triethylamine hydrochloride salts.

-

Extraction: Separate the organic layer. Wash with 1M HCl (2x 30 mL) to remove unreacted amine, then with saturated NaHCO₃ (2x 30 mL) to remove unreacted acid.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Yield Expectation: 85–92%. Characterization: ^1H NMR (CDCl₃) should show a doublet for the methyl group (~1.2 ppm) and the characteristic benzamide aromatic signals (7.4–7.8 ppm).[1]

HPLC Detection Method

For impurity profiling or metabolic tracking.

Biological Mechanism of Action (The Dimer Connection)[1]

The monomer itself is relatively pharmacologically inert compared to its disulfide dimer, KF4939 . The efficacy of the KF4939 series relies on the disulfide bond acting as a "thiol switch."

Figure 2: Proposed Mechanism of Action for KF4939, showing the release of N-(2-hydroxypropyl)benzamide as a metabolic byproduct.[1]

References

-

Yamada, K., et al. (1985). "Inhibition of platelet aggregation by a new agent, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939)."[1] Thrombosis Research, 38(1), 61-69.[1][4]

-

BenchChem. "Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)benzamide and its Analogs." BenchChem Technical Guides.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910143, N-(2-hydroxypropyl)benzamide.[1]

- Kirby, A. J., & Fersht, A. R. (1971). "Intramolecular Catalysis." Progress in Bioorganic Chemistry. (Foundational text on NGP mechanisms relevant to hydroxy-amides).

-

Bonne, C., et al. "Hypothetic mechanism of ticlopidine-induced hypersensitivity."[1][4] (Contextual reference for anti-platelet mechanisms of the era).

Sources

- 1. US6974812B2 - Benzamide inhibitors of the P2X7 Ereceptor - Google Patents [patents.google.com]

- 2. N-(2-Hydroxypropyl)benzamide | CymitQuimica [cymitquimica.com]

- 3. Inhibition of platelet aggregation by a new agent, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

Sourcing and Validation of N-(2-hydroxypropyl)benzamide: A Technical Guide for Research Applications

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a critical small-molecule building block and metabolic reference standard used in Fragment-Based Drug Discovery (FBDD) and xenobiotic metabolism studies. Despite its structural simplicity, it is frequently classified as a "rare" or "make-to-order" chemical by major catalog suppliers, often leading to project delays.

This technical guide provides a robust framework for sourcing this compound, validating its identity against common regioisomers, and synthesizing it in-house when commercial lead times are prohibitive.

Part 1: Chemical Profile & Strategic Sourcing

Chemical Identity

Researchers must strictly differentiate this compound from its sulfonamide and phenol analogs, which share similar nomenclature in database search results.

| Property | Specification |

| Chemical Name | N-(2-hydroxypropyl)benzamide |

| CAS Number | 23054-66-2 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Stereochemistry | Contains one chiral center at C2 of the propyl chain.[1] Commercial sources are typically racemic unless specified as (R)- or (S)-. |

| Key Identifier | Amide linkage to a secondary alcohol chain (distinct from N-(3-hydroxypropyl) isomers). |

Commercial Supply Landscape

Unlike commodity reagents (e.g., Benzoyl chloride), N-(2-hydroxypropyl)benzamide is rarely stocked for immediate "2-day" delivery by Tier 1 suppliers (Sigma-Aldrich, Fisher, VWR). It is primarily available through Tier 2 Aggregators and Specialty Synthesis Houses .

Supplier Analysis Matrix

| Supplier Tier | Representative Vendors | Stock Status | Typical Lead Time | Purity Grade |

| Tier 1 (Catalog) | Sigma-Aldrich, Fisher Scientific | Rarely Stocked | N/A (Often redirects to custom quote) | N/A |

| Tier 2 (Aggregators) | MolPort, eMolecules | Variable | 2–4 Weeks | >95% (HTS Grade) |

| Tier 3 (Specialists) | Angene Chemical , Enamine | Likely in Stock | 1–2 Weeks | >97% (NMR Validated) |

Sourcing Recommendation: For immediate research needs, prioritize Angene Chemical (Catalog AG002M0X) or Enamine . If stereochemical purity is required (e.g., for DMPK assays), Custom Synthesis is the only reliable path, as catalog items are almost exclusively racemic.

Part 2: Synthesis & Production Protocols

When commercial lead times exceed project timelines, in-house synthesis is a viable and high-yielding alternative. The Schotten-Baumann reaction is the industry standard for this transformation, offering high regioselectivity for the amine over the hydroxyl group.

Reaction Mechanism & Causality

The reaction utilizes 1-amino-2-propanol and benzoyl chloride .

-

Why Schotten-Baumann? The biphasic system (DCM/Water) or controlled basic condition prevents the esterification of the secondary alcohol. The amine is significantly more nucleophilic than the secondary alcohol, but maintaining a pH > 8 ensures the amine remains unprotonated and reactive.

-

Regioselectivity Control: Temperature control (0°C) is critical to suppress O-benzoylation (ester formation).

Experimental Protocol (Self-Validating)

Reagents:

-

Benzoyl Chloride (1.0 eq)

-

1-Amino-2-propanol (1.1 eq)

-

Triethylamine (TEA) or NaOH (10% aq)

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve 1-amino-2-propanol (10 mmol) and TEA (12 mmol) in dry DCM (20 mL). Cool to 0°C in an ice bath.

-

Addition: Add Benzoyl chloride (10 mmol) dropwise over 15 minutes. Causality: Rapid addition causes localized heating, increasing O-acylation byproducts.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Add 10% NaHCO₃ solution.

-

Extraction: Separate organic layer; wash with 1M HCl (to remove unreacted amine) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Synthesis Workflow Diagram

Figure 1: Optimized Schotten-Baumann synthesis workflow for N-(2-hydroxypropyl)benzamide minimizing O-acylation side products.

Part 3: Quality Control & Validation

Trustworthiness in research data hinges on verifying the identity of the material. Commercial samples labeled "Benzamide, N-propyl-hydroxy" may occasionally be the 3-hydroxy isomer (derived from 3-amino-1-propanol).

Analytical Discrimination Strategy

| Method | Expected Signal for N-(2-hydroxypropyl)benzamide | Distinguishing Feature vs. Isomer |

| ¹H NMR (DMSO-d₆) | Methyl doublet (~1.1 ppm, d, 3H) | The 3-hydroxy isomer lacks a methyl doublet (shows quintet/multiplet for central CH₂). |

| ¹H NMR (Amide) | Broad triplet/singlet ~8.5 ppm | Confirms Amide linkage (vs. Ester). |

| LC-MS (ESI+) | [M+H]⁺ = 180.1 m/z | Mass is identical for isomers; fragmentation pattern required for differentiation. |

| Chiral HPLC | Two peaks (if racemic) | Essential if studying stereoselective metabolism. |

Biological Applications & Context

-

Metabolite Identification: This compound serves as a reference standard for the metabolic profiling of N-propylbenzamide drugs. The hydroxylation of the propyl chain is a common Phase I metabolic pathway mediated by CYP450 enzymes [1].

-

Fragment Screening: Used in FBDD libraries due to its low molecular weight (<200 Da) and ability to form hydrogen bonds (Donor: Amide NH, OH; Acceptor: Carbonyl O), making it an ideal probe for binding pockets [2].

References

-

Metabolism of N-alkylbenzamides: Foster, B. C., et al. "Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy." Xenobiotica, 1997.

-

Fragment-Based Discovery: Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 2007.

-

Chemical Identity Data: PubChem Compound Summary for CID 10910143, N-(2-hydroxypropyl)benzamide.

-

Supplier Verification: Angene Chemical Product Catalog, Entry AG002M0X.

Sources